molecular formula C10H12ClNO3 B14801261 Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

Cat. No.: B14801261
M. Wt: 229.66 g/mol
InChI Key: UYEPCBNVDUGPTQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate typically involves the esterification of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.

    Reduction: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzylamine.

    Substitution: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-hydroxybenzoate.

Scientific Research Applications

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their structure and function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-bromobenzoate
  • Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzoate
  • Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-iodobenzoate

Uniqueness

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3/t9-/m1/s1

InChI Key

UYEPCBNVDUGPTQ-SECBINFHSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)[C@@H](CO)N)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl

Origin of Product

United States

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